Lonapalene
Lonapalene
Lonapalene is a 5-lipoxygenase inhibitor that acts as a a novel nonsteroidal antipsoriatic agent.
Brand Name:
Vulcanchem
CAS No.:
91431-42-4
VCID:
VC0533502
InChI:
InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3
SMILES:
CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC
Molecular Formula:
C16H15ClO6
Molecular Weight:
338.74 g/mol
Lonapalene
CAS No.: 91431-42-4
Inhibitors
VCID: VC0533502
Molecular Formula: C16H15ClO6
Molecular Weight: 338.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 91431-42-4 |
---|---|
Product Name | Lonapalene |
Molecular Formula | C16H15ClO6 |
Molecular Weight | 338.74 g/mol |
IUPAC Name | (4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate |
Standard InChI | InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 |
Standard InChIKey | IFWMVQUGSGWCRP-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC |
Canonical SMILES | CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC |
Appearance | Solid powder |
Melting Point | 91.5 °C |
Description | Lonapalene is a 5-lipoxygenase inhibitor that acts as a a novel nonsteroidal antipsoriatic agent. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6-chloro-2,3-dimethoxynaphthalene-1,4-diol diacetate lonapalene RS 43179 RS-43179 |
Reference | 1: Black AK, Camp RD, Mallet AI, Cunningham FM, Hofbauer M, Greaves MW. Pharmacologic and clinical effects of lonapalene (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis. J Invest Dermatol. 1990 Jul;95(1):50-4. PubMed PMID: 2164070. 2: Lehman PA, Tomlinson RV, Johnson JI, Olerud JE, Akers WA, Franz TJ. Percutaneous absorption and metabolism of lonapalene in psoriatic skin. Pharm Res. 1992 Sep;9(9):1145-51. PubMed PMID: 1409395. 3: Ong JT, Manoukian E. Release of lonapalene from two-phase emulsion-type ointment systems. Pharm Res. 1988 Jan;5(1):16-20. PubMed PMID: 3244603. 4: Gibert C, Vila L, Puig L, Solá J, Moragas JM. Effect of lonapalene on metabolism of exogenous arachidonic acid in human platelets. Skin Pharmacol. 1989;2(2):86-92. PubMed PMID: 2516737. 5: Venuti MC, Loe BE, Jones GH, Young JM. Topical nonsteroidal antipsoriatic agents. 2. 2,3-(Alkylidenedioxy)naphthalene analogues of lonapalene. J Med Chem. 1988 Nov;31(11):2132-6. PubMed PMID: 3141623. 6: Kiang CH, Lee C. High-performance liquid chromatographic determination of the 1,4-diketo and 1,4-diketo-2,3-dihydroxy metabolites of lonapalene in rat urine. J Chromatogr. 1991 Apr 19;565(1-2):339-47. PubMed PMID: 1874876. 7: Berry PW, Tomlinson RV, Bowen JL. Dermal absorption of lonapalene, a new anti-psoriatic drug. Proc West Pharmacol Soc. 1987;30:137-9. PubMed PMID: 3628265. 8: Jones GH, Venuti MC, Young JM, Murthy DV, Loe BE, Simpson RA, Berks AH, Spires DA, Maloney PJ, Kruseman M, et al. Topical nonsteroidal antipsoriatic agents. 1. 1,2,3,4-Tetraoxygenated naphthalene derivatives. J Med Chem. 1986 Aug;29(8):1504-11. PubMed PMID: 3016268. 9: Zhu YI, Stiller MJ. Preview of potential therapeutic applications of leukotriene B4 inhibitors in dermatology. Skin Pharmacol Appl Skin Physiol. 2000 Sep-Oct;13(5):235-45. Review. PubMed PMID: 10940813. 10: Bosman B. Testing of lipoxygenase inhibitors, cyclooxygenase inhibitors, drugs with immunomodulating properties and some reference antipsoriatic drugs in the modified mouse tail test, an animal model of psoriasis. Skin Pharmacol. 1994;7(6):324-34. PubMed PMID: 7946375. 11: Tramposch KM, Zusi FC, Marathe SA, Stanley PL, Nair X, Steiner SA, Quigley JW. Biochemical and pharmacological properties of a new topical anti-inflammatory compound, 9-phenylnonanohydroxamic acid (BMY 30094). Agents Actions. 1990 Jun;30(3-4):443-50. PubMed PMID: 2117339. 12: Opas EE, Argenbright LW, Humes JL. An enzymatic method for distinguishing the stereoisomers of 12-hydroxyeicosatetraenoic acid in human epidermis and psoriatic scale. Br J Dermatol. 1989 Jan;120(1):49-58. PubMed PMID: 2517876. 13: Carlson RP, O'Neill-Davis L, Calhoun W, Datko L, Musser JH, Kreft AF, Chang JY. Effect of a 5-lipoxygenase (5-LO)/cyclooxygenase (CO) inhibitor, WY-47, 288, on cutaneous models of inflammation. Agents Actions. 1989 Mar;26(3-4):319-28. PubMed PMID: 2500009. 14: Fogh K, Iversen L, Herlin T, Kragballe K. Modulation of eicosanoid formation by lesional skin of psoriasis: an ex vivo skin model. Acta Derm Venereol. 1993 Jun;73(3):191-3. PubMed PMID: 8105616. 15: Batt DG. 5-lipoxygenase inhibitors and their anti-inflammatory activities. Prog Med Chem. 1992;29:1-63. Review. PubMed PMID: 1475368. 16: Fogh K, Herlin T, Kragballe K. In vitro inhibition of leukotriene B4 formation by exogeneous 5-lipoxygenase inhibitors is associated with enhanced generation of 15-hydroxy-eicosatetraenoic acid (15-HETE) by human neutrophils. Arch Dermatol Res. 1988;280(7):430-6. PubMed PMID: 2849922. 17: Lassus A, Forsstrom S. A dimethoxynaphthalene derivative (RS-43179 gel) compared with 0.025% fluocinolone acetonide gel in the treatment of psoriasis. Br J Dermatol. 1985 Jul;113(1):103-6. PubMed PMID: 3893513. |
PubChem Compound | 56237 |
Last Modified | Nov 11 2021 |
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